molecular formula C18H10BrN3O2S B11987176 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile CAS No. 308101-55-5

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile

Cat. No.: B11987176
CAS No.: 308101-55-5
M. Wt: 412.3 g/mol
InChI Key: LIOAJWJKXMHRCJ-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile is a complex organic compound that features a thiazole ring, a bromophenyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the bromophenyl and nitrophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the nitro group to an amino group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-aminophenyl)acrylonitrile.

Scientific Research Applications

2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(3-Chlorophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile
  • 2-(4-(3-Fluorophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile
  • 2-(4-(3-Methylphenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile

Uniqueness

The uniqueness of 2-(4-(3-Bromophenyl)-1,3-thiazol-2-YL)-3-(2-nitrophenyl)acrylonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, thiazole ring, and nitrophenyl group makes it a versatile compound for various applications.

Properties

CAS No.

308101-55-5

Molecular Formula

C18H10BrN3O2S

Molecular Weight

412.3 g/mol

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C18H10BrN3O2S/c19-15-6-3-5-12(9-15)16-11-25-18(21-16)14(10-20)8-13-4-1-2-7-17(13)22(23)24/h1-9,11H/b14-8+

InChI Key

LIOAJWJKXMHRCJ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.